KNK437

Übersicht

Beschreibung

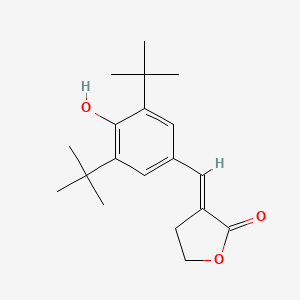

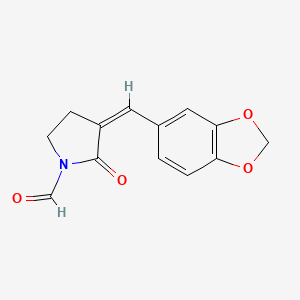

KNK437 ist eine Benzylidenlactam-Verbindung, die für ihre Rolle als Inhibitor von Hitzeschockproteinen (HSPs) bekannt ist. Sie wurde ausgiebig auf ihre Fähigkeit untersucht, den Erwerb von Thermotoleranz und die Induktion verschiedener HSPs, darunter HSP105, HSP70 und HSP40, in menschlichen Dickdarmkarzinomzellen zu hemmen . Diese Verbindung hat sich als vielversprechend erwiesen, die Wirksamkeit der Hyperthermie bei der Krebsbehandlung zu verbessern, indem sie die Entwicklung von Thermotoleranz in Krebszellen verhindert .

Herstellungsmethoden

Die Synthese von this compound beinhaltet die Herstellung einer Benzylidenlactam-Struktur. Die spezifischen Syntheserouten und Reaktionsbedingungen für this compound sind in der öffentlichen Literatur nicht umfassend beschrieben. Es ist bekannt, dass this compound erstmals aus organischen Quellenbibliotheken isoliert wurde, die in Forschungslaboren verfügbar sind

Wissenschaftliche Forschungsanwendungen

KNK437 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Krebsforschung und Hyperthermie-Behandlung. Es wurde gezeigt, dass sie die Synthese von Hitzeschockproteinen und den Erwerb von Thermotoleranz in verschiedenen Krebszelllinien, darunter menschliche Dickdarmkarzinomzellen und murine transplantierbare Tumoren, hemmt . Dies macht sie zu einem wertvollen Werkzeug für die Untersuchung der Mechanismen der Thermotoleranz und zur Verbesserung der Wirksamkeit der Hyperthermie in der Krebstherapie .

Neben ihren Anwendungen in der Krebsforschung wurde this compound auf ihr Potenzial untersucht, das Wachstum und die Metastasierung von Darmkrebs durch das Targeting der DNAJA1/CDC45-Achse einzuschränken . Diese Verbindung wurde auch in Kombination mit Chemotherapeutika eingesetzt, um Lebermetastasen bei Darmkrebs zu reduzieren .

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung der Synthese von Hitzeschockproteinen, die für die Entwicklung der Thermotoleranz in Zellen entscheidend sind. Die Verbindung hemmt speziell die Induktion von HSP105, HSP70 und HSP40 . Durch die Verhinderung der Synthese dieser Proteine stört this compound die Schutzmechanismen, die Krebszellen einsetzen, um unter Stressbedingungen wie Hitzestress zu überleben . Diese Hemmung erhöht die Empfindlichkeit von Krebszellen gegenüber Hyperthermie und anderen Stressoren, wodurch sie anfälliger für die Behandlung werden .

Wirkmechanismus

Target of Action

KNK437 primarily targets Heat Shock Proteins (HSPs) . These proteins are synthesized by cells when exposed to stressful conditions, such as heat . Among the HSPs, this compound specifically inhibits the induction of HSP105 , HSP70 , and HSP40 . It also targets the DNAJA1/CDC45 axis in colorectal cancer cells .

Mode of Action

This compound interacts with its targets by inhibiting the synthesis of HSPs . This inhibition occurs at the mRNA level, preventing the transcription and subsequent translation of these proteins . In the context of colorectal cancer, this compound inhibits the level of DNAJA1, a member of the Hsp40 family .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heat shock response pathway . This pathway is activated under stress conditions and leads to the synthesis of HSPs . By inhibiting the induction of HSPs, this compound disrupts this pathway, affecting the cell’s ability to cope with stress .

Pharmacokinetics

It has been observed that the concentration of this compound in tumors gradually increases and reaches a peak 6 hours after intraperitoneal injection .

Result of Action

The inhibition of HSP synthesis by this compound results in the suppression of thermotolerance in cells . This means that cells treated with this compound are less able to resist subsequent lethal heat treatments . In the context of cancer, this can enhance the cytotoxic effect of hyperthermia treatments .

Action Environment

The action of this compound is influenced by the cellular environment, particularly the presence of stressors such as heat . The compound’s efficacy in inhibiting thermotolerance is enhanced under conditions of heat stress .

Biochemische Analyse

Biochemical Properties

KNK437 interacts with various biomolecules, particularly heat shock proteins (HSPs) such as HSP105, HSP70, and HSP40 . It inhibits the induction of these proteins, thereby affecting the biochemical reactions in which they are involved .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the acquisition of thermotolerance in cells, which is a state of resistance to subsequent lethal heat treatments . This compound does not increase thermosensitivity in non-tolerant cells . In colorectal cancer cells, this compound has been found to inhibit the level of DnaJ heat shock protein family (Hsp40) member A1 (DNAJA1), followed by DNAJB1 .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the synthesis of HSPs . This inhibition occurs at the mRNA level, affecting the transcriptional regulation of these proteins . The compound also inhibits the acquisition of thermotolerance developed by sodium arsenite .

Temporal Effects in Laboratory Settings

Over time, the concentration of this compound in cells gradually increases and reaches a peak 6 hours after injection . The synthesis of HSP72, which occurs 8 hours after hyperthermia at 44°C for 10 minutes, is inhibited by the administration of this compound 6 hours before hyperthermia .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At a concentration of 200 mg/kg, this compound alone shows no antitumor effects and does not increase the thermosensitivity of non-tolerant tumors . The same dose of this compound enhances the antitumor effects of fractionated heat treatment in a synergistic manner .

Metabolic Pathways

It is known that the compound inhibits the synthesis of HSPs, which play crucial roles in protein folding and translocation of proteins into endoplasmic reticulum, mitochondria, and so on .

Transport and Distribution

It is known that the concentration of this compound in cells gradually increases and reaches a peak 6 hours after injection .

Subcellular Localization

Given its role in inhibiting the synthesis of HSPs, it is likely that the compound interacts with these proteins at their sites of action, which include various cellular compartments and organelles .

Vorbereitungsmethoden

The synthesis of KNK437 involves the preparation of a benzylidene lactam structure. The specific synthetic routes and reaction conditions for this compound are not widely detailed in public literature. it is known that this compound was first isolated from organic source libraries available in research laboratories

Analyse Chemischer Reaktionen

KNK437 durchläuft hauptsächlich Reaktionen, die die Synthese von Hitzeschockproteinen hemmen. Es wurde gezeigt, dass sie die Aktivierung von HSP105, HSP70 und HSP40 in menschlichen Dickdarmkarzinomzellen hemmt . Die Verbindung erhöht die Thermosensitivität in nicht-toleranten Zellen nicht signifikant, was sie zu einem selektiven Inhibitor der Thermotoleranz macht . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die gehemmten Formen der jeweiligen Hitzeschockproteine.

Vergleich Mit ähnlichen Verbindungen

KNK437 wird oft mit Quercetin verglichen, einem weiteren Inhibitor von Hitzeschockproteinen. Beide Verbindungen haben sich als Inhibitoren der Thermotoleranz in Krebszellen gezeigt, aber this compound ist in dieser Hinsicht effektiver als Quercetin . This compound hat eine stärkere hemmende Wirkung auf die Induktion von Hitzeschockproteinen und den Erwerb von Thermotoleranz, was es zu einem stärkeren Mittel zur Verbesserung der Wirksamkeit der Hyperthermie in der Krebstherapie macht . Darüber hinaus wurde festgestellt, dass this compound im Vergleich zu Quercetin eine geringere Toxizität aufweist, was darauf hindeutet, dass es eine sicherere Option für klinische Anwendungen sein könnte .

Zu den ähnlichen Verbindungen zu this compound gehören:

- Quercetin

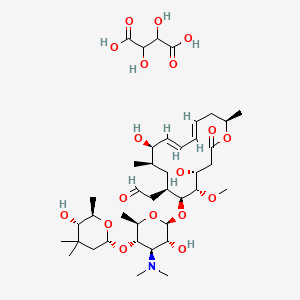

- Geldanamycin

- 17-AAG (17-Allylamino-17-Demethoxygeldanamycin)

Diese Verbindungen zielen ebenfalls auf Hitzeschockproteine ab und wurden auf ihr Potenzial untersucht, die Krebstherapie durch Hemmung der Thermotoleranz zu verbessern.

Eigenschaften

CAS-Nummer |

218924-25-5 |

|---|---|

Molekularformel |

C13H11NO4 |

Molekulargewicht |

245.23 g/mol |

IUPAC-Name |

(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-2-oxopyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C13H11NO4/c15-7-14-4-3-10(13(14)16)5-9-1-2-11-12(6-9)18-8-17-11/h1-2,5-7H,3-4,8H2/b10-5- |

InChI-Schlüssel |

LZGGUFLRKIMBDQ-YHYXMXQVSA-N |

SMILES |

C1CN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C=O |

Isomerische SMILES |

C\1CN(C(=O)/C1=C\C2=CC3=C(C=C2)OCO3)C=O |

Kanonische SMILES |

C1CN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

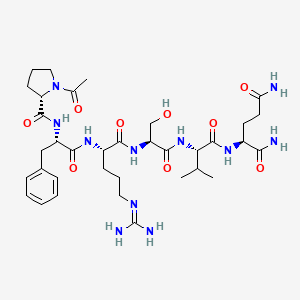

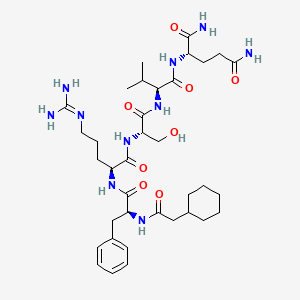

KNI 272 KNI-272 kynostatin kynostatin 272 kynostatin-272 |

Herkunft des Produkts |

United States |

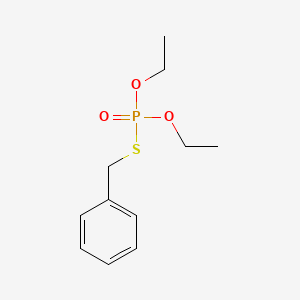

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: KNK437 acts by inhibiting the synthesis of heat shock proteins (HSPs), specifically HSP70 and HSP27, without directly affecting heat shock factor 1 (HSF-1) binding activity. [, , , ]

A: Inhibiting HSPs disrupts the development of thermotolerance, rendering cells more susceptible to subsequent heat treatments. [, , ] This effect has been observed in various cell lines, including human colon carcinoma, oral squamous cell carcinoma, and lung adenocarcinoma. [, , , ]

A: While primarily known for HSP inhibition, this compound has been shown to enhance the cytotoxic effects of other treatments like hyperthermia, radiotherapy, and chemotherapeutic agents like gemcitabine and arsenic trioxide. [, , , ]

A: this compound can enhance apoptosis, suppress angiogenesis, and sensitize cancer cells to various treatments. [, , , ] It can also influence cell cycle progression, leading to G2/M phase arrest in some cell lines. [, ]

A: The molecular formula of this compound is C13H13NO4 and its molecular weight is 247.25 g/mol. [, ]

ANone: While the provided research does not delve into detailed spectroscopic characterization, further investigation into databases and publications may reveal this information.

ANone: The provided research primarily focuses on this compound's biological activity. Further investigation is needed to determine its compatibility with various materials and its stability under diverse conditions.

ANone: The provided research focuses on this compound's role as an HSP inhibitor. No catalytic properties or applications have been reported within these studies.

A: While the provided research doesn't elaborate on computational studies, QSAR models could be developed to predict the activity of this compound analogs based on structural modifications. []

A: While specific SAR studies for this compound were not described, the research highlights the importance of its benzylidene lactam structure for HSP inhibition. [, ] Modifications to this core structure could potentially alter its potency, selectivity, and pharmacokinetic properties. []

ANone: The provided research does not extensively cover the stability of this compound. Further investigations are needed to determine its stability profile in various solvents, temperatures, and formulations.

A: While not explicitly addressed in the research, exploring various drug delivery systems, such as nanoparticles or liposomes, might be beneficial for targeted delivery and improved bioavailability of this compound. []

A: Various human cancer cell lines, including colon carcinoma (COLO 320DM), oral squamous cell carcinoma (HSC4, KB), lung adenocarcinoma (A549), and glioblastoma (A-172), have been used to assess this compound's efficacy in vitro. [, , , , ]

A: Mouse models with transplantable tumors (SCC VII) have been employed to demonstrate this compound's ability to enhance the antitumor effects of fractionated hyperthermia. []

ANone: The provided research does not mention any clinical trials. Further research is required to translate its preclinical findings into clinical applications.

A: While not directly addressed in the research, potential cross-resistance with other HSP inhibitors or agents targeting similar pathways cannot be ruled out. []

A: While not extensively discussed in the research, exploring nanoparticle-based drug delivery systems or conjugating this compound to targeting ligands could enhance its delivery to specific tissues or cell types. [, ]

A: While not explicitly addressed, HSP70 expression levels could potentially serve as a biomarker for monitoring treatment response to this compound. [] Further research is needed to identify robust predictive biomarkers.

ANone: The provided research primarily focuses on the biological activity and mechanism of action of this compound. Detailed information on analytical methods, environmental impact, dissolution and solubility, quality control, immunogenicity, drug transporter interactions, biocompatibility, biodegradability, alternatives, recycling and waste management, research infrastructure, and historical context is not provided.

A: Key milestones include the discovery of its potent HSP inhibitory activity, the demonstration of its ability to enhance the efficacy of hyperthermia and other cancer treatments in preclinical models, and the exploration of its mechanism of action in various cancer cell lines. [, , ]

A: Due to its ability to modulate HSPs, this compound holds promise for cross-disciplinary applications in areas such as cancer biology, immunology, and neurodegenerative diseases. [] Its ability to sensitize cells to various stresses makes it a valuable tool for studying cellular stress responses and exploring novel therapeutic approaches.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[[2-[[2-[[2-[[2-(1-Adamantyl)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B1673661.png)

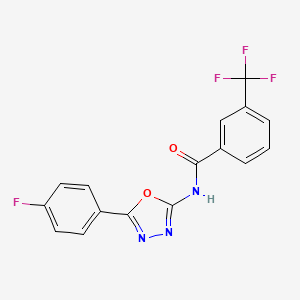

![2-[(3-cyano-5,5-dimethyl-7-oxo-4,6-dihydro-2-benzothiophen-1-yl)sulfanyl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B1673668.png)